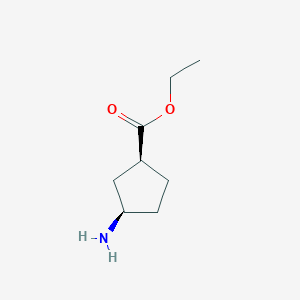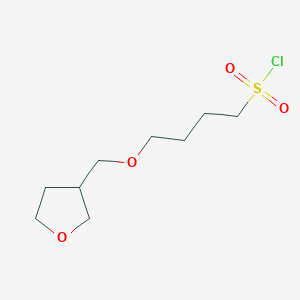
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:
C9H17ClO4S
It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:
Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.
Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.
Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes
The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:
-
Direct Sulfonation
- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
- Subsequent treatment with tetrahydrofuran yields the desired compound.
-
Sulfonylation of THF
- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Reactivity
Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.
Common Reagents and Conditions
Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.
THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.
Major Products
Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.
Applications De Recherche Scientifique
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.
Polymer Chemistry: Incorporation into polymers for specific properties.
Mécanisme D'action
Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.
Pathways: Activation of specific pathways or inhibition of enzymatic processes.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.
Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.
Propriétés
Formule moléculaire |
C9H17ClO4S |
|---|---|
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |
Clé InChI |
SVFBOQQNWGHCSN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


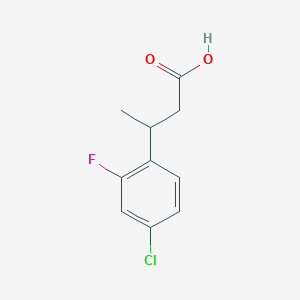
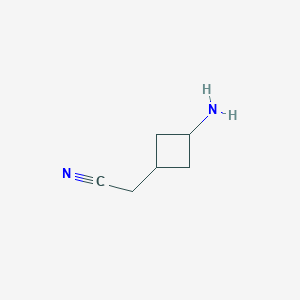

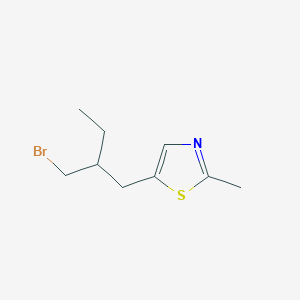


![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)

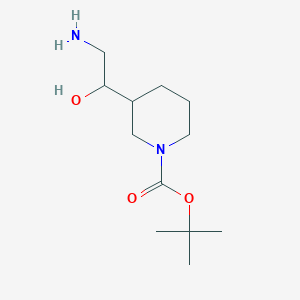
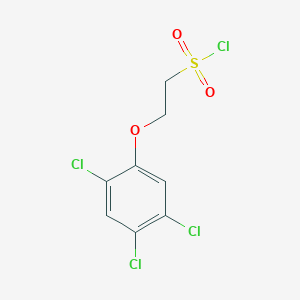
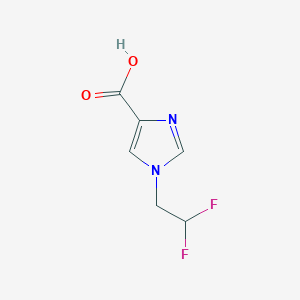
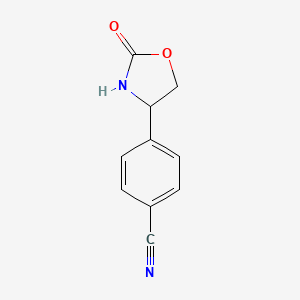
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
